Cas no 18729-48-1 (3-Methylcyclopentanol)

3-Methylcyclopentanol 化学的及び物理的性質
名前と識別子
-
- Cyclopentanol,3-methyl-
- 3-methylcyclopentan-1-ol
- (+-)-3-methylcyclopentanol
- 3-Methyl-1-cyclopentanol
- 3-Methylcyclopentanol,mixture of isomers
- 3-methylcyclopentyl alcohol
- Cyclopentanol,3-methyl
- l-3-methylcyclopentanol
- 3-METHYLCYCLOPENTANOL
- 3-methylcyclopentanol, mixed isomers
- 3-methylcyclopentanol,mixtureofisomers
- 3-Methylcyclopentanol, Mixture of isoMers 99%
- (+/-)-3-METHYLCYCLOPENTANOL, 99%, MIXTUR E OF ISOMERS
- GEO-01804
- FT-0608059
- 18729-48-1
- Cyclopentanol, 3-methyl-
- D76706
- EINECS 242-540-1
- DTXSID70864853
- A880590
- MFCD00001368
- J-012054
- SY147742
- Z1233224917
- CS-0107204
- AKOS005255219
- 3-methyl-cyclopentanol
- SCHEMBL181737
- NS00125934
- EN300-128231
- DA-08875
- 3-Methylcyclopentanol
-
- MDL: MFCD00001368
- インチ: InChI=1S/C6H12O/c1-5-2-3-6(7)4-5/h5-7H,2-4H2,1H3
- InChIKey: VEALHWXMCIRWGC-UHFFFAOYSA-N
- ほほえんだ: CC1CCC(C1)O
計算された属性
- せいみつぶんしりょう: 100.08900
- どういたいしつりょう: 100.088815002g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 61.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 20.2Ų
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 0.91 g/mL at 25 °C(lit.)
- ゆうかいてん: -0.75°C (estimate)
- ふってん: 149-150 °C(lit.)
- フラッシュポイント: 華氏度:131°f< br / >摂氏度:55°C< br / >
- 屈折率: n20/D 1.446(lit.)
- PSA: 20.23000
- LogP: 1.16730
- ようかいせい: 使用できません
3-Methylcyclopentanol セキュリティ情報
3-Methylcyclopentanol 税関データ
- 税関コード:2906199090
- 税関データ:
中国税関コード:
2906199090概要:
290619990。他のシクロアルカノール、シクロエノール、シクロテルペンアルコール。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29061999090。シクロアルキル、シクロアルキルまたはシクロエーテルアルコール。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
3-Methylcyclopentanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-128231-0.1g |
3-methylcyclopentan-1-ol, Mixture of diastereomers |
18729-48-1 | 95% | 0.1g |
$22.0 | 2023-05-03 | |
Enamine | EN300-128231-5.0g |
3-methylcyclopentan-1-ol, Mixture of diastereomers |
18729-48-1 | 95% | 5g |
$127.0 | 2023-05-03 | |
eNovation Chemicals LLC | D747927-250mg |
3-Methylcyclopentanol |
18729-48-1 | 95+% | 250mg |
$245 | 2023-09-04 | |
Enamine | EN300-128231-0.25g |
3-methylcyclopentan-1-ol, Mixture of diastereomers |
18729-48-1 | 95% | 0.25g |
$32.0 | 2023-05-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00906-5g |
3-Methylcyclopentanol |
18729-48-1 | 99% | 5g |
¥2528.0 | 2024-07-19 | |
TRC | M219688-10mg |
3-Methylcyclopentanol |
18729-48-1 | 10mg |
$87.00 | 2023-05-18 | ||
Enamine | EN300-128231-1.0g |
3-methylcyclopentan-1-ol, Mixture of diastereomers |
18729-48-1 | 95% | 1g |
$63.0 | 2023-05-03 | |
Enamine | EN300-128231-10000mg |
3-methylcyclopentan-1-ol, Mixture of diastereomers |
18729-48-1 | 95.0% | 10000mg |
$207.0 | 2023-10-01 | |
Enamine | EN300-128231-1000mg |
3-methylcyclopentan-1-ol, Mixture of diastereomers |
18729-48-1 | 95.0% | 1000mg |
$63.0 | 2023-10-01 | |
1PlusChem | 1P003K7U-5g |
3-Methylcyclopentanol |
18729-48-1 | 95% | 5g |
$177.00 | 2025-03-21 |
3-Methylcyclopentanol 関連文献
-
Adam Gryff-Keller,Przemys?aw Szczeciński RSC Adv. 2016 6 82783
-
Eric R. Sacia,Matthew H. Deaner,Ying “Lin” Louie,Alexis T. Bell Green Chem. 2015 17 2393
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Lelia Cosimbescu,Kristen B. Campbell,Senthil Subramanian,Marie S. Swita,Naijia Hao,Cameron M. Moore,Karthikeyan K. Ramasamy,Andrew D. Sutton,Charles S. McEnally,Lisa D. Pfefferle,Junqing Zhu Sustainable Energy Fuels 2021 5 3143
-
Adam Gryff-Keller,Przemys?aw Szczeciński RSC Adv. 2016 6 82783
-
Rubén Ramos,Alexios Grigoropoulos,Noémie Perret,Marco Zanella,Alexandros P. Katsoulidis,Troy D. Manning,John B. Claridge,Matthew J. Rosseinsky Green Chem. 2017 19 1701
-
7. 542. Reactions of organic peroxides. Part V. Reaction of ferrous sulphate with methylcyclopentyl and methylcyclohexyl hydroperoxidesE. G. E. Hawkins,D. P. Young J. Chem. Soc. 1950 2804
-
A. C. Oehlschlager,L. H. Zalkow Chem. Commun. (London) 1965 70
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9. 542. Reactions of organic peroxides. Part V. Reaction of ferrous sulphate with methylcyclopentyl and methylcyclohexyl hydroperoxidesE. G. E. Hawkins,D. P. Young J. Chem. Soc. 1950 2804
-
10. CLII.—The velocity of chemical change in the polymethylene seriesNicholas Menschutkin J. Chem. Soc. Trans. 1906 89 1532
3-Methylcyclopentanolに関する追加情報
Chemical Profile of 3-Methylcyclopentanol (CAS No. 18729-48-1)
3-Methylcyclopentanol, identified by the Chemical Abstracts Service Number (CAS No.) 18729-48-1, is a significant organic compound that has garnered attention in the field of chemical and pharmaceutical research. This cyclic alcohol, characterized by a methyl-substituted cyclopentane ring and a hydroxyl functional group, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various biochemical applications.
The molecular structure of 3-Methylcyclopentanol consists of a five-membered cyclopentane ring substituted with a methyl group at the 3-position and a hydroxyl group at the 1-position. This configuration imparts distinct reactivity patterns, making it a versatile building block for more complex molecules. The compound’s solubility profile, which includes moderate solubility in polar organic solvents but limited solubility in water, further influences its utility in different chemical processes.
In recent years, 3-Methylcyclopentanol has been explored for its potential applications in pharmaceutical synthesis. Its structural motif is reminiscent of natural products found in plants and microorganisms, suggesting possible bioactivities. Researchers have been particularly interested in its role as a precursor for more complex heterocyclic compounds, which are prevalent in medicinal chemistry. The compound’s ability to undergo various transformations, such as oxidation to ketones or reduction to alcohols, underscores its importance as a synthetic intermediate.
One of the most compelling areas of research involving 3-Methylcyclopentanol is its use in the development of novel drug candidates. The cyclopentane ring is a common scaffold in biologically active molecules due to its ability to mimic the conformational flexibility of natural products. For instance, derivatives of 3-Methylcyclopentanol have been investigated for their potential as kinase inhibitors or as modulators of G-protein coupled receptors (GPCRs). These receptors are involved in numerous physiological processes and are targeted by a wide range of therapeutic agents.
Recent studies have also highlighted the role of 3-Methylcyclopentanol in materials science. Its unique molecular structure allows it to be incorporated into polymers and coatings, where it can enhance properties such as flexibility and thermal stability. Additionally, the compound’s ability to form hydrogen bonds makes it useful in designing functional materials with specific interactions, such as adhesives or lubricants.
The synthesis of 3-Methylcyclopentanol itself has been optimized through various methodologies. Traditional approaches involve the reduction of cyclopentanone derivatives or the reaction of cyclopentanone with methyl Grignard reagents. However, modern synthetic techniques have enabled more efficient and sustainable routes to this compound. For example, biocatalytic methods using engineered enzymes have been explored to produce 3-Methylcyclopentanol with higher selectivity and lower environmental impact.
The pharmacological potential of 3-Methylcyclopentanol has not gone unnoticed by academic and industrial researchers. Preclinical studies have demonstrated that certain derivatives exhibit promising biological activity without significant toxicity. These findings have spurred interest in developing libraries of related compounds for high-throughput screening assays. Such efforts aim to identify new therapeutic agents that could address unmet medical needs.
The industrial production of 3-Methylcyclopentanol is also evolving with advancements in chemical engineering and process optimization. Continuous flow reactors have been employed to improve yield and reduce waste, aligning with green chemistry principles. Furthermore, the integration of computational modeling into synthetic design has allowed researchers to predict the behavior of 3-Methylcyclopentanol derivatives before experimental validation, thereby accelerating the drug discovery pipeline.
In conclusion, 3-Methylcyclopentanol (CAS No. 18729-48-1) is a multifaceted compound with applications spanning pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features offer opportunities for innovation across multiple disciplines. As research continues to uncover new possibilities for this molecule, its importance as a chemical intermediate and potential therapeutic agent is likely to grow further.
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